1-(Methanesulfinyl)octadec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)octadec-9-ene is an organic compound characterized by the presence of a methanesulfinyl group attached to an octadec-9-ene backbone
Vorbereitungsmethoden
The synthesis of 1-(Methanesulfinyl)octadec-9-ene typically involves the reaction of octadec-9-ene with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Methanesulfinyl)octadec-9-ene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)octadec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and emulsifiers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: It is used in the formulation of lubricants and coatings, where its unique chemical properties enhance performance and stability.
Wirkmechanismus
The mechanism by which 1-(Methanesulfinyl)octadec-9-ene exerts its effects involves interactions with various molecular targets and pathways. The methanesulfinyl group can form hydrogen bonds and interact with polar functional groups, while the long hydrocarbon chain can interact with hydrophobic regions. These interactions can influence the compound’s behavior in biological systems, including its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfinyl)octadec-9-ene can be compared with other similar compounds, such as:
1-Octadecene: A long-chain hydrocarbon with a similar backbone but lacking the methanesulfinyl group.
Octadecyltrichlorosilane: A derivative of 1-octadecene used in surface modification and the formation of self-assembled monolayers.
The presence of the methanesulfinyl group in this compound imparts unique chemical properties, such as increased polarity and reactivity, which distinguish it from these similar compounds.
Eigenschaften
CAS-Nummer |
81692-75-3 |
---|---|
Molekularformel |
C19H38OS |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
1-methylsulfinyloctadec-9-ene |
InChI |
InChI=1S/C19H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h10-11H,3-9,12-19H2,1-2H3 |
InChI-Schlüssel |
VNXQKNDTVXSXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.